

# An In-depth Technical Guide to 1-Methylcyclopropanemethanol: Structure, Synthesis, and Applications

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## Compound of Interest

Compound Name: **1-Methylcyclopropanemethanol**

Cat. No.: **B1329797**

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This guide provides an in-depth exploration of **1-methylcyclopropanemethanol**, a versatile building block in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer a nuanced understanding of the molecule's properties, synthesis, and practical applications, grounded in established scientific principles.

## Core Identity: Nomenclature and Structural Elucidation

The precise identification and structural understanding of a chemical entity are foundational to its successful application. **1-Methylcyclopropanemethanol** is a primary alcohol featuring a strained cyclopropyl ring, a structural motif of significant interest in medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability to drug candidates.

IUPAC Name: (1-Methylcyclopropyl)methanol[1]

Common Synonyms: **1-Methylcyclopropanemethanol**, 1-methylcyclopropylcarbinol

Chemical Formula: C<sub>5</sub>H<sub>10</sub>O[2][3]

CAS Registry Number: 2746-14-7[2][3]

The molecule's structure consists of a three-membered carbocyclic ring with a methyl group and a hydroxymethyl group attached to the same quaternary carbon atom. This arrangement results in a sterically hindered primary alcohol.

Caption: Chemical structure of (1-Methylcyclopropyl)methanol.

## Physicochemical Characteristics

A thorough understanding of a compound's physical properties is critical for its safe handling, storage, and use in experimental design. The properties of **1-methylcyclopropanemethanol** are summarized below. Its relatively low flash point necessitates careful handling away from ignition sources.

Property	Value	Source
Molecular Weight	86.13 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a> <a href="#">[4]</a>
Density	0.887 g/mL at 25 °C	<a href="#">[2]</a>
Boiling Point	128 °C at 750 mmHg	<a href="#">[1]</a> <a href="#">[2]</a>
Flash Point	34 °C (93.2 °F) - closed cup	<a href="#">[1]</a> <a href="#">[2]</a>
Refractive Index (n <sub>20</sub> /D)	1.431	<a href="#">[5]</a>
pKa	15.10 ± 0.10 (Predicted)	<a href="#">[1]</a> <a href="#">[4]</a>
SMILES	CC1(CO)CC1	
InChIKey	PIZQWRXTMGASCZ-UHFFFAOYSA-N	<a href="#">[3]</a>

## Synthesis Protocol: A Validated Approach

The synthesis of novel chemical entities requires robust and reproducible protocols. The preparation of **1-methylcyclopropanemethanol** was reported by Siegel and Bergstrom in 1950, a method that remains a cornerstone for its synthesis.[\[6\]](#)[\[7\]](#) The procedure involves the thermal decomposition of a pyrazoline intermediate, formed from the reaction of diazomethane with methyl methacrylate.

**Causality in Experimental Design:** The choice of a pyrazoline intermediate is strategic. Pyrazolines, upon heating, readily extrude molecular nitrogen ( $N_2$ ) to form a cyclopropane ring. This reaction is often clean and high-yielding, making it an effective method for constructing three-membered rings. The use of diazomethane, while requiring specialized handling due to its toxicity and explosive nature, is a highly efficient reagent for this transformation.

#### Experimental Protocol: Synthesis via Pyrazoline Intermediate

- Step 1: Formation of the Pyrazoline Intermediate.
  - Prepare a solution of diazomethane in ether using a suitable precursor like nitrosomethylurea. Extreme caution is required.
  - Cool the diazomethane solution in an ice-salt bath.
  - Slowly add methyl methacrylate to the cooled diazomethane solution with stirring. The disappearance of the yellow color of diazomethane indicates the reaction is proceeding.
  - Allow the reaction mixture to stand at a low temperature until the reaction is complete.
  - Carefully remove the ether solvent under reduced pressure to yield the crude pyrazoline intermediate.
- Step 2: Thermal Decomposition to form Methyl 1-Methylcyclopropanecarboxylate.
  - Heat the crude pyrazoline intermediate. The decomposition typically occurs at temperatures above 150 °C, accompanied by the vigorous evolution of nitrogen gas.
  - The product, methyl 1-methylcyclopropanecarboxylate, is collected as a liquid.
  - Purify the resulting ester by fractional distillation.
- Step 3: Reduction of the Ester to **1-Methylcyclopropanemethanol**.
  - Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride ( $LiAlH_4$ ), in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

- Slowly add a solution of the purified methyl 1-methylcyclopropanecarboxylate in anhydrous ether to the LiAlH<sub>4</sub> suspension with cooling and stirring.
- After the addition is complete, allow the reaction to stir at room temperature to ensure complete reduction.
- Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water.
- Filter the resulting aluminum salts and wash the filter cake thoroughly with ether.
- Combine the filtrate and washes, dry the organic layer over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure.
- Purify the final product, **1-methylcyclopropanemethanol**, by fractional distillation.<sup>[6]</sup>

Caption: Synthetic workflow for (1-Methylcyclopropyl)methanol.

## Spectroscopic Validation

Confirming the structure and purity of a synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for the identity of **1-methylcyclopropanemethanol**.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl (CH<sub>3</sub>) protons, distinct signals for the diastereotopic cyclopropyl methylene (CH<sub>2</sub>) protons, a singlet for the hydroxymethyl (CH<sub>2</sub>OH) protons, and a broad singlet for the hydroxyl (OH) proton which may exchange with D<sub>2</sub>O.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum should reveal five distinct signals corresponding to the quaternary cyclopropyl carbon, the methyl carbon, the two non-equivalent cyclopropyl methylene carbons, and the hydroxymethyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm<sup>-1</sup> characteristic of the O-H stretching of the alcohol. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm<sup>-1</sup>.

- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak ( $M^+$ ) at  $m/z = 86$ .<sup>[3][8]</sup> A prominent peak corresponding to the loss of the hydroxymethyl radical ( $[M-CH_2OH]^+$ ) at  $m/z = 55$  is also expected.

## Utility in Research and Drug Development

**1-Methylcyclopropanemethanol** serves as a crucial chemical intermediate, primarily in the pharmaceutical and agrochemical sectors.<sup>[9]</sup> Its value lies in the introduction of the 1-methylcyclopropyl moiety into larger, more complex molecules.

**Role as a Chemical Intermediate:** The compound is not typically an end-product but a starting material. The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic substitution reactions. This versatility allows chemists to incorporate the unique sterics and electronics of the cyclopropyl group into a target structure.

**Applications in Pharmaceutical Synthesis:** The cyclopropyl group is a "bioisostere" for moieties like phenyl rings or gem-dimethyl groups, offering similar spatial arrangements with improved metabolic stability and altered lipophilicity. **1-Methylcyclopropanemethanol** is a key building block for synthesizing active pharmaceutical ingredients (APIs).<sup>[9]</sup> For example, it has been used in the preparation of  $(\pm)$ -2-(benzyloxycarbonylamino)-2-(1'-methylcyclopropyl)ethanamide, a derivative of a non-proteinogenic amino acid. Such amino acids are of high interest in peptide and peptidomimetic drug design.

Caption: Role as an intermediate in API synthesis.

## Safety, Handling, and Storage

Professional laboratory practice demands strict adherence to safety protocols, especially when handling flammable and potentially reactive chemicals.

- **Hazard Identification:** **1-Methylcyclopropanemethanol** is a flammable liquid and vapor (GHS Hazard statement H226). It should be kept away from heat, sparks, open flames, and hot surfaces.<sup>[1]</sup>
- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety glasses or goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves, is

mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[\[1\]](#) Recommended storage temperatures are often between 2-8°C.[\[1\]](#)[\[4\]](#)
- Spill & Disposal: In case of a spill, eliminate all ignition sources and absorb the material with an inert, non-combustible absorbent. Dispose of the waste in accordance with local, state, and federal regulations. Do not empty into drains.[\[2\]](#)

## Conclusion

(1-Methylcyclopropyl)methanol is more than a simple alcohol; it is an enabling tool for the modern synthetic chemist. Its unique structural features, combined with its chemical tractability, make it a valuable precursor for introducing the 1-methylcyclopropyl group into high-value molecules, particularly in the realm of drug discovery. A comprehensive understanding of its synthesis, properties, and handling, as detailed in this guide, is essential for leveraging its full potential in research and development.

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